3-Pyridazinamine,n-phenyl-
CAS No.: 1011-93-4
Cat. No.: VC18797669
Molecular Formula: C10H9N3
Molecular Weight: 171.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1011-93-4 |
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Molecular Formula | C10H9N3 |
Molecular Weight | 171.20 g/mol |
IUPAC Name | N-phenylpyridazin-3-amine |
Standard InChI | InChI=1S/C10H9N3/c1-2-5-9(6-3-1)12-10-7-4-8-11-13-10/h1-8H,(H,12,13) |
Standard InChI Key | RBAQOAYHTJXKRR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)NC2=NN=CC=C2 |
Introduction
Structural and Molecular Characteristics
The pyridazine ring in 3-pyridazinamine, N-phenyl- contains two adjacent nitrogen atoms, creating an electron-deficient aromatic system. This configuration influences its reactivity, particularly in electrophilic substitution reactions. The phenyl group at the nitrogen atom introduces steric hindrance and modulates electronic effects, while the amino group at the 3-position enhances hydrogen-bonding capabilities .
Key Computed Properties:
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XLogP3: 1.7 (indicating moderate lipophilicity)
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Hydrogen Bond Donors/Acceptors: 1/3
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Topological Polar Surface Area: 37.8 Ų (suggesting moderate polarity)
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Rotatable Bonds: 2 (highlighting conformational flexibility) .
These properties underscore its potential bioavailability and suitability as a pharmacophore in drug design.
Synthesis and Chemical Reactivity
Reactivity Profile
The electron-deficient pyridazine ring facilitates reactions such as:
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Electrophilic Substitution: Nitration and sulfonation occur preferentially at the 5-position due to directing effects of the amino group.
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Coordination Chemistry: The amino group can act as a ligand for transition metals, forming complexes with potential catalytic applications .
Applications in Medicinal Chemistry
Drug Development
The compound’s balanced lipophilicity and polarity make it a candidate for central nervous system (CNS) drugs. Derivatives with piperazine moieties, such as N-3-pyridinyl-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine, have shown promise in treating neurological disorders.
Agricultural Chemistry
Though primarily explored in medicine, pyridazine derivatives are also used in agrochemicals. Fluazifop-butyl, a TFMP derivative, is a commercial herbicide targeting acetyl-CoA carboxylase.
Comparative Analysis with Structural Analogs
This table highlights how minor structural changes significantly alter biological profiles.
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Existing routes often require harsh conditions, necessitating greener methodologies.
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Biological Data Gaps: In vivo studies and toxicity profiles are urgently needed.
Future research should prioritize:
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Optimizing catalytic systems for efficient N-arylation.
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Screening against emerging drug targets like SARS-CoV-2 main protease.
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